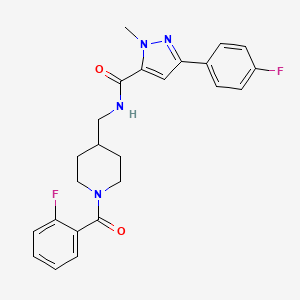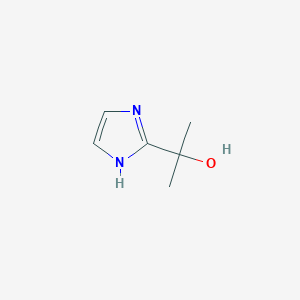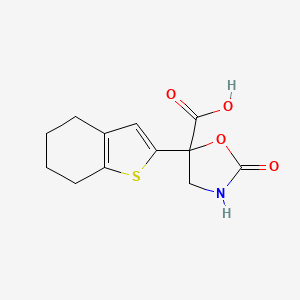![molecular formula C9H18N2O3 B2405791 methyl N-[(3-methylbutyl)carbamoyl]glycinate CAS No. 1429903-44-5](/img/structure/B2405791.png)
methyl N-[(3-methylbutyl)carbamoyl]glycinate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl N-[(3-methylbutyl)carbamoyl]glycinate is a chemical compound with the molecular formula C9H18N2O3 and a molecular weight of 202.254 .
Physical And Chemical Properties Analysis
The physical and chemical properties of methyl N-[(3-methylbutyl)carbamoyl]glycinate, such as its melting point, boiling point, solubility, etc., are not provided in the available sources .Aplicaciones Científicas De Investigación
Polymer Chemistry and Reactive Polymers
“Methyl 2-(3-methylbutylcarbamoylamino)acetate” can serve as a precursor for functional (meth)acrylates. These functional esters are essential in the synthesis of reactive polymers. By incorporating this compound into polymerization processes, researchers can create cross-linked resins with chemically reactive functional groups. These polymers find applications as polymeric reagents or supports in biochemical and chemical contexts .
Solvent and Surfactant Production
Methyl acetate, a derivative of this compound, has wide-ranging applications. It is used in the production of solvents, perfumes, surfactants, and emulsifiers. Researchers can explore its potential as a green solvent or as an ingredient in surface-active agents .
Catalysis and Hydrogenation Reactions
The compound’s amide group can be leveraged in catalytic reactions. For instance, selective hydrogenation of 2-methyl-3-butyn-2-ol can be achieved using PdZn/TixM1−xO2±y catalysts. Understanding its adsorption properties and activity in catalysis is crucial for optimizing these reactions .
Mecanismo De Acción
Target of Action
Similar compounds have been used in suzuki–miyaura (sm) cross-coupling reactions, which are widely applied transition metal catalyzed carbon–carbon bond forming reactions .
Mode of Action
Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond .
Biochemical Pathways
It’s worth noting that the acetyl coa pathway, which is used by organisms for h2-dependent carbon and energy metabolism, is considered ancient and has been linked to similar compounds .
Result of Action
The compound’s potential role in sm cross-coupling reactions suggests it could contribute to the formation of new carbon–carbon bonds .
Direcciones Futuras
Propiedades
IUPAC Name |
methyl 2-(3-methylbutylcarbamoylamino)acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O3/c1-7(2)4-5-10-9(13)11-6-8(12)14-3/h7H,4-6H2,1-3H3,(H2,10,11,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGAPGBUVQGVCBI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCNC(=O)NCC(=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl N-[(3-methylbutyl)carbamoyl]glycinate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(E)-2-methyl-N-(naphthalen-1-ylmethylene)benzo[d]thiazol-6-amine](/img/structure/B2405709.png)
![3-[Ethyl(methyl)amino]propanoic acid hydrochloride](/img/structure/B2405710.png)
![4,6-Dichloro-2-[(dimethylamino)methylene]-1-indanone](/img/structure/B2405711.png)

![N-[(4-methoxyphenyl)methyl]-2,3,4-trimethylbenzenesulfonamide](/img/structure/B2405713.png)
![(Z)-2-(2,4-dichlorophenyl)-3-[2-(methylsulfanyl)-3-quinolinyl]-2-propenenitrile](/img/structure/B2405714.png)


![(E)-4-(Dimethylamino)-N-[2-(3-fluoro-4-phenoxyphenyl)ethyl]but-2-enamide](/img/structure/B2405724.png)
![Methyl 2-((2-cyclopropyl-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)propanoate](/img/structure/B2405727.png)
![N-butyl-1-(p-tolyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide](/img/structure/B2405728.png)
![N-(2,4-dimethylphenyl)-N-[(4-methylphenyl)sulfonyl]glycine](/img/structure/B2405729.png)
![4-[(2-chloropyridin-3-yl)sulfonyl]-3-ethyl-1-methyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine](/img/structure/B2405731.png)